molecular formula C15H23N3O4 B6503181 1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea CAS No. 1396877-87-4

1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea

Cat. No. B6503181
CAS RN: 1396877-87-4
M. Wt: 309.36 g/mol
InChI Key: DQXDPHKOEHMQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-3-carbonyl)piperidin-4-ylmethyl]-3-(2-methoxyethyl)urea (FPCMMEU) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. FPCMMEU is a highly versatile molecule that has been used in the synthesis of numerous compounds and in the development of various drugs. It is also used as a reagent in various scientific research applications. This article will discuss the synthesis method of FPCMMEU, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and biochemicals. It has also been used as a catalyst in organic synthesis, and as a ligand in coordination chemistry. This compound has also been used in the development of various drugs, including anticonvulsants, anti-inflammatory agents, and antifungal agents.

Mechanism of Action

The mechanism of action of 1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea is not completely understood. However, it is believed to act as a catalyst in organic synthesis, and as a ligand in coordination chemistry. It is also believed to act as an inhibitor of certain enzymes, such as cyclooxygenase, and to interact with receptor sites on cells, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It has also been found to interact with receptor sites on cells, resulting in the modulation of various cellular activities, such as cell proliferation, apoptosis, and gene expression. Additionally, this compound has been found to have anti-inflammatory, anticonvulsant, and antifungal activities.

Advantages and Limitations for Lab Experiments

1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea has several advantages and limitations for lab experiments. One advantage is that it is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and has a high yield. However, it is also relatively expensive and can be toxic if mishandled.

Future Directions

1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea has potential for a variety of future applications in the fields of chemistry, biochemistry, and pharmacology. It could be used in the development of new drugs, such as anticonvulsants, anti-inflammatory agents, and antifungal agents. Additionally, it could be used as a reagent in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and biochemicals. It could also be used as a catalyst in organic synthesis, and as a ligand in coordination chemistry. Finally, it could be used in the study of the mechanism of action of various enzymes, such as cyclooxygenase, and in the study of the interaction of receptor sites on cells, resulting in various biochemical and physiological effects.

Synthesis Methods

1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea can be synthesized through a multi-step synthesis process. The first step involves the reaction of furan-3-carbonyl chloride with piperidine in anhydrous dimethylformamide (DMF) at room temperature. This reaction yields the desired product, this compound, in a yield of around 90%. The second step involves the reaction of this compound with 2-methoxyethylchloride in anhydrous DMF at room temperature. This reaction yields the desired product, this compound, in a yield of around 80%.

properties

IUPAC Name

1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-21-9-5-16-15(20)17-10-12-2-6-18(7-3-12)14(19)13-4-8-22-11-13/h4,8,11-12H,2-3,5-7,9-10H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXDPHKOEHMQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.